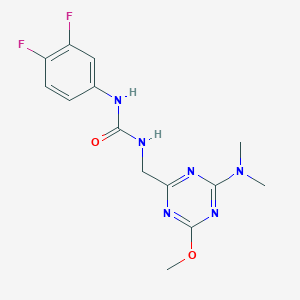
1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C14H16F2N6O2 and its molecular weight is 338.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(3,4-Difluorophenyl)-3-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16F2N6O2
- Molecular Weight : 338.31 g/mol
- CAS Number : 2034515-31-4
The compound functions primarily as an inhibitor of specific kinases involved in cellular signaling pathways that regulate cell proliferation and survival. Its structure features a triazine moiety, which is known to interact with various biological targets.
Antitumor Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. The following table summarizes its activity against different melanoma cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| LOX IMVI | 0.116 | Induces apoptosis through ROS generation |
| MDA-MB-435 | 0.709 | Inhibits tubulin polymerization |
| SK-MEL-5 | 0.247 | Cell cycle arrest in G2/M phase |
| UACC-62 | 0.327 | DNA damage leading to apoptosis |
These findings indicate that the compound exhibits significant cytotoxicity against melanoma cells, with mechanisms involving reactive oxygen species (ROS) formation and disruption of microtubule dynamics similar to established chemotherapeutics like paclitaxel .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the phenyl and triazine rings can significantly enhance biological activity. Notably:
- The presence of electron-donating groups on the phenyl ring increases potency.
- Substitutions at specific positions on the triazine ring enhance metabolic stability and solubility.
In Vivo Studies
In vivo experiments conducted using B16-F10 murine melanoma models demonstrated that treatment with this compound resulted in significant tumor growth inhibition without apparent toxicity. The study confirmed that the compound effectively targets tumor cells while sparing normal tissues .
Comparative Analysis with Other Compounds
The following table compares the biological activity of this compound with other known kinase inhibitors:
| Compound | Target | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | EGFR | 0.02 | Selective for mutant forms |
| Compound B | PI3K/mTOR | 0.05 | Effective in xenograft models |
| Target Compound | Various Kinases | 0.116 - 0.709 | Promising for melanoma treatment |
Propriétés
IUPAC Name |
1-(3,4-difluorophenyl)-3-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N6O2/c1-22(2)12-19-11(20-14(21-12)24-3)7-17-13(23)18-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLNUMFSUUAKRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC(=C(C=C2)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














